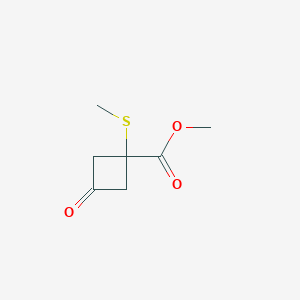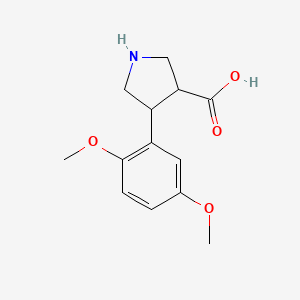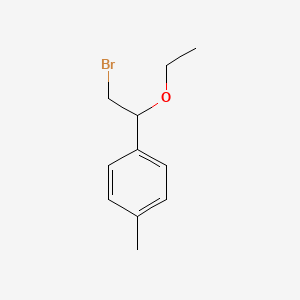
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl alcohol with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the bromoethoxyethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of ethoxyethyl-4-methylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include hydroxyl, amino, or thiol derivatives of the original compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is ethoxyethyl-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene involves its interaction with molecular targets through its bromoethoxyethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various biomolecules. The pathways involved include:
Nucleophilic Attack: The bromine atom is susceptible to nucleophilic attack, leading to the formation of new covalent bonds.
Oxidation and Reduction: The ethoxyethyl group can be oxidized or reduced, altering the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar bromoethoxy group but differs in the presence of an additional methoxyethoxy group.
2-Bromo-1,1-diethoxyethane: This compound features a bromoethoxy group but with two ethoxy groups instead of one.
1-Bromo-2-(methoxymethoxy)ethane: This compound has a bromoethoxy group with a methoxymethoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-(2-bromo-1-ethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
Clave InChI |
QLCZDZGTJHOCFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CBr)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



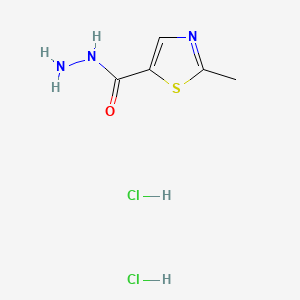
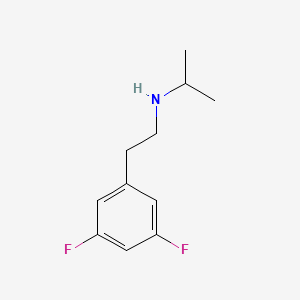

![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
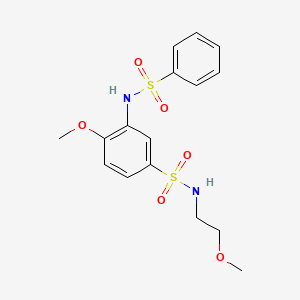
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
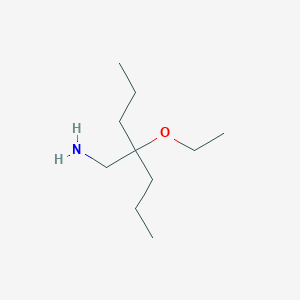
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
